Physcion 8-glucoside

Overview

Description

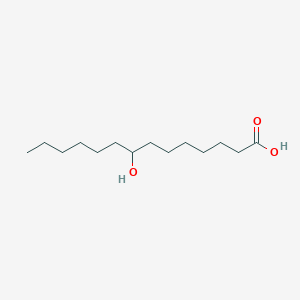

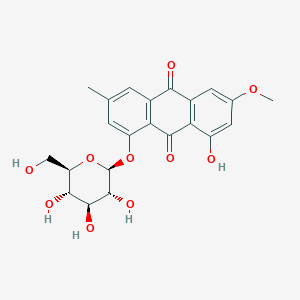

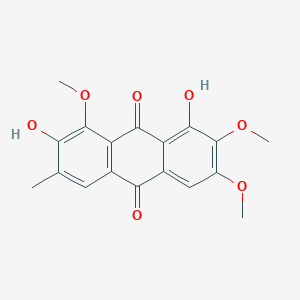

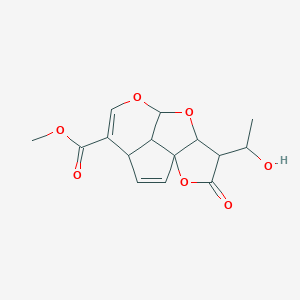

Physcion 8-O-β-D-glucopyranoside (PG) is an anthraquinone compound isolated from Rumex japonicus Houtt . It exerts anti-inflammatory and anti-cancer properties . It is the glucoside of Physcion, a natural anthraquinone derivative, on the infection process of Blumeria graminis on wheat .

Molecular Structure Analysis

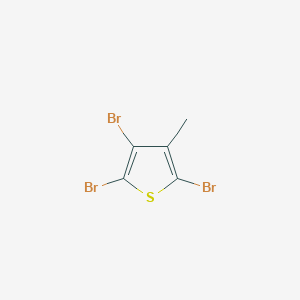

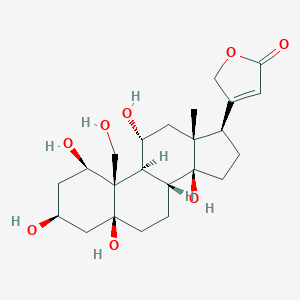

The molecular structure of Physcion 8-O-β-D-glucopyranoside can be found in various databases . It is a complex structure with a molecular formula of C22H22O10 .

Chemical Reactions Analysis

Physcion 8-O-β-D-glucopyranoside has been studied in relation to the treatment of glomerulonephritis . It is also known to have anti-sepsis as well as ameliorative activities against dementia . More detailed chemical reaction analysis is not available in the retrieved papers .

Physical And Chemical Properties Analysis

Physcion 8-O-β-D-glucopyranoside has a molecular weight of 446.4 g/mol . More detailed physical and chemical properties are not available in the retrieved papers .

Scientific Research Applications

Anti-Tumor Properties

Physcion 8-glucoside has been studied for its potential anti-tumor effects. Research suggests that it can exert inhibitory effects on tumor growth and metastasis. For example, it has been shown to mediate cell metastasis in human osteosarcoma cells via ER stress activation .

Anti-Microbial Activity

This compound also exhibits anti-microbial properties, which could make it useful in fighting various bacterial and fungal infections .

Anti-Inflammatory Effects

Physcion 8-glucoside is known to have anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .

Antioxidant Capacity

The antioxidant activity of Physcion 8-glucoside suggests it could help in protecting cells against oxidative stress, which is linked to various chronic diseases .

Optical-Related Applications

Emerging studies have indicated that Physcion 8-glucoside may have applications related to optical health, although specific details on this application are not provided in the search results .

Enzyme Inhibitory Actions

The compound has been found to inhibit certain enzymes, which could have therapeutic implications in diseases where such enzymes play a role .

Lipid Regulation

Physcion 8-glucoside has been studied for its role in lipid regulation, which could be important in the management of disorders like hyperlipidemia .

Neuroprotective Potential

Lastly, there is evidence to suggest that Physcion 8-glucoside may have neuroprotective effects, offering potential benefits in neurodegenerative diseases .

Safety And Hazards

Physcion 8-glucoside is an anthraquinone . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Physcion and PG not only exert anti-tumor, anti-microbial, anti-inflammatory, anti-oxidant, optical-related, enzyme inhibitory, lipid regulation and neuroprotective activities, but also lead to hepatotoxicity, renal toxicity and genetic damage . Further investigations on their mechanism of action and pre-clinical trials are mandatory in order to comprehend the full potential of these natural cancer killers in anticancer remedies .

properties

IUPAC Name |

1-hydroxy-3-methoxy-6-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O10/c1-8-3-10-16(19(27)15-11(17(10)25)5-9(30-2)6-12(15)24)13(4-8)31-22-21(29)20(28)18(26)14(7-23)32-22/h3-6,14,18,20-24,26,28-29H,7H2,1-2H3/t14-,18-,20+,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLXGUTUUWXVZNM-DQMLXFRHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2=O)C=C(C=C4O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C(C2=O)C=C(C=C4O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30415749 | |

| Record name | Physcion 8-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Physcion 8-glucoside | |

CAS RN |

26296-54-8 | |

| Record name | Physcion 1-O-β-D-glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26296-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Physcion 8-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(1-Hydroxyethyl)piperazin-1-yl]ethanol](/img/structure/B150415.png)

![1-[(2R)-Pyrrolidin-2-yl]propan-2-one](/img/structure/B150422.png)